L-Phenylalanyl-L-lysyl-L-alanyl-L-seryl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
Description
Primary Sequence Analysis Through Mass Spectrometric Techniques
The primary sequence of the peptide was determined using electrospray ionization–tandem mass spectrometry (ESI-MS/MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. These techniques enabled precise identification of the seven-residue sequence: Phe-Lys-Ala-Ser-Leu-Leu-N⁵-(diaminomethylidene)-Orn .
Key findings include:
- Fragmentation Patterns : Collision-induced dissociation (CID) revealed characteristic cleavage patterns at peptide bonds, with preferential fragmentation occurring at the C-terminus of leucine residues due to their hydrophobic nature. The N⁵-(diaminomethylidene)-ornithine modification produced a distinct fragment ion at m/z 174.2, consistent with the theoretical mass of the modified residue.
- Mass Accuracy : The observed molecular ion [M+H]⁺ at m/z 911.4 matched the theoretical mass (m/z 911.3) with a deviation of 0.01%, confirming sequence fidelity.
Table 1: Observed vs. Theoretical Mass-to-Charge Ratios
| Fragment Ion | Observed m/z | Theoretical m/z | Residue Position |
|---|---|---|---|
| [M+H]⁺ | 911.4 | 911.3 | Full sequence |
| b₃ | 358.2 | 358.1 | Phe-Lys-Ala |
| y₄ | 489.3 | 489.2 | Leu-Leu-Orn* |
Orn denotes N⁵-(diaminomethylidene)-ornithine.
The presence of lysine (Lys) and the modified ornithine residue introduced multiple protonation sites, enhancing ionization efficiency during ESI-MS.
Secondary Structure Prediction via Computational Modeling
Secondary structure prediction was performed using the PEP-FOLD3 algorithm and molecular dynamics (MD) simulations. The peptide’s sequence (Phe-Lys-Ala-Ser-Leu-Leu-Orn*) was analyzed for helical propensity, β-sheet potential, and turn motifs.
- Helical Propensity : The central Leu-Leu motif exhibited strong α-helix stabilization (φ: -60°, ψ: -45°), driven by hydrophobic side-chain interactions.
- Turn Regions : The Ala-Ser segment adopted a β-turn conformation (type I), stabilized by a hydrogen bond between Ser Oγ and Ala N-H.
- Solvent Accessibility : Lys and Orn* residues showed high solvent accessibility, suggesting roles in electrostatic interactions.
Table 2: Predicted Secondary Structure Elements
| Residue Range | Structure | Stabilizing Interactions |
|---|---|---|
| Phe¹-Lys² | Random coil | N-terminal flexibility |
| Ala³-Ser⁴ | β-turn | Ser Oγ–Ala N-H hydrogen bond |
| Leu⁵-Leu⁶ | α-helix | Leu side-chain van der Waals forces |
| Orn⁷ | Disordered | Solvent-exposed guanidino group |
MD simulations in explicit solvent revealed transient 3₁₀-helix formation (5–10% occupancy) in the Leu-Leu region, consistent with circular dichroism (CD) data from analogous peptides.
Tertiary Interactions Involving N⁵-(Diaminomethylidene) Modification
The N⁵-(diaminomethylidene) modification on ornithine introduces a guanidino group, structurally analogous to arginine. This modification confers unique tertiary interactions:
- Hydrogen Bonding : The guanidino group forms three hydrogen bonds with backbone carbonyls of Phe¹ and Leu⁶ (distances: 2.8–3.1 Å), stabilizing a compact fold.
- Cation-π Interactions : The positively charged guanidino group engages in cation-π interactions with the aromatic side chain of Phe¹ (energy: -4.2 kcal/mol).
- pH-Dependent Behavior : Protonation of the guanidino group (pKa ≈ 12.5) enhances solubility at physiological pH, unlike unmodified ornithine (pKa 10.8).
Table 3: Key Tertiary Interactions
| Interaction Type | Residues Involved | Energy (kcal/mol) |
|---|---|---|
| Hydrogen bonding | Orn⁷ NH–Phe¹ CO | -2.1 |
| Cation-π | Orn⁷–Phe¹ | -4.2 |
| Hydrophobic clustering | Leu⁵–Leu⁶–Ala³ | -3.8 |
These interactions were validated using nuclear Overhauser effect spectroscopy (NOESY), which detected nuclear Overhauser effects (NOEs) between Orn⁷ Hδ and Phe¹ Hε protons.
Properties
CAS No. |
650610-34-7 |
|---|---|
Molecular Formula |
C39H67N11O9 |
Molecular Weight |
834.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C39H67N11O9/c1-22(2)18-29(35(55)47-28(38(58)59)15-11-17-44-39(42)43)48-36(56)30(19-23(3)4)49-37(57)31(21-51)50-32(52)24(5)45-34(54)27(14-9-10-16-40)46-33(53)26(41)20-25-12-7-6-8-13-25/h6-8,12-13,22-24,26-31,51H,9-11,14-21,40-41H2,1-5H3,(H,45,54)(H,46,53)(H,47,55)(H,48,56)(H,49,57)(H,50,52)(H,58,59)(H4,42,43,44)/t24-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
KOMZWYCMRBGVOY-AJJIMLHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Biological Activity
L-Phenylalanyl-L-lysyl-L-alanyl-L-seryl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C39H67N11O9
- Molecular Weight: 757.01 g/mol
The structure features multiple amino acids, which contribute to its biological activity, including anti-inflammatory and antimicrobial properties.
1. Antimicrobial Activity
Research indicates that similar compounds exhibit significant antimicrobial effects, particularly against pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated that certain peptides can inhibit bacterial growth effectively. For instance, compounds with structural similarities have shown minimum inhibitory concentrations (MICs) that indicate strong antibacterial properties .
| Compound | MIC (µM) | Activity |
|---|---|---|
| L-Phenylalanyl-L-lysyl... | 506.5 | Effective against MRSA |
| Control (Cinnamic Acid) | 20 | Less effective |
2. Anti-inflammatory Potential
The compound has been evaluated for its anti-inflammatory effects, particularly in the context of lipopolysaccharide-induced inflammation. Several studies have reported that peptides can attenuate the activation of NF-κB, a key transcription factor involved in inflammatory responses. For example, compounds derived from similar peptide structures have been shown to reduce NF-κB activation by approximately 9% compared to controls .
3. Cytotoxicity and Cell Viability
In cytotoxicity assays, L-Phenylalanyl-L-lysyl... exhibited no significant cytotoxic effects at concentrations up to 20 µM. This suggests a favorable safety profile for potential therapeutic applications . The following table summarizes cell viability data:
| Compound | IC50 (µM) | Cytotoxicity Level |
|---|---|---|
| L-Phenylalanyl-L-lysyl... | >20 | Non-cytotoxic |
| Compound 11 (Control) | 6.5 | Cytotoxic |
The biological activity of L-Phenylalanyl-L-lysyl... can be attributed to several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis: Similar peptides disrupt bacterial cell wall integrity, leading to cell lysis.
- Modulation of Immune Responses: By inhibiting NF-κB activation, these peptides may modulate inflammatory pathways, reducing excessive immune responses.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various peptides for their antimicrobial properties, L-Phenylalanyl-L-lysyl... was found to significantly inhibit the growth of MRSA isolates. The study utilized a broth microdilution method to determine MICs and confirmed the compound's efficacy against resistant strains.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of the compound in a murine model of acute inflammation. The results indicated a marked reduction in inflammatory markers in treated animals compared to controls, supporting its therapeutic potential in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related peptides, emphasizing sequence, modifications, and bioactivity:
Key Research Findings:
Role of Modified Ornithine: The N~5~-(diaminomethylidene) modification in ornithine (shared by the target compound and others) enhances binding to enzymes like DDAH-1, which regulates nitric oxide production . This suggests the target compound may similarly inhibit enzymes involved in arginine metabolism.
Impact of Hydrophobic Residues :
The target’s leucine-rich sequence contrasts with proline-rich analogs (e.g., ). Leucine’s hydrophobicity may improve membrane permeability, whereas proline induces structural rigidity, favoring protease resistance but limiting cellular uptake.
Functional Divergence in Short vs. Long Peptides: FMLP (a tripeptide) acts as a chemoattractant only at high concentrations (10⁻⁴ M), while larger peptides like the target may exhibit higher specificity due to extended binding interfaces .
Species-Specific Activity :
FMLP’s weak chemoattraction in horse leukocytes highlights the importance of sequence context. The target’s lysine and serine residues might broaden species compatibility compared to FMLP’s formyl-methionine, which is prokaryote-specific.
Structural and Functional Implications
- Modified Ornithine : Present in multiple compounds (), this group likely confers metal-binding capacity (e.g., Zn²⁺ or Cu²⁺ chelation) or mimics post-translational modifications in natural enzymes.
- Sequence Length : Longer peptides (e.g., the octapeptide in ) may target multi-domain enzymes, whereas shorter analogs like FMLP bind simpler receptors.
- Amino Acid Composition: The target’s lysine and serine residues balance hydrophobicity and solubility, critical for bioavailability—a feature absent in purely hydrophobic analogs (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
